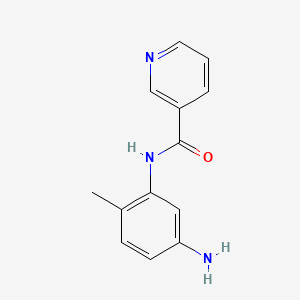

N-(5-Amino-2-methylphenyl)nicotinamide

Description

N-(5-Amino-2-methylphenyl)nicotinamide is a chemical compound with the molecular formula C13H13N3O. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-4-5-11(14)7-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWHELOVFBZCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)nicotinamide typically involves the reaction of 5-amino-2-methylbenzoic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Amidation via Nucleophilic Acyl Substitution

The primary synthesis route involves reacting 5-amino-2-methylbenzoic acid with nicotinoyl chloride (or its activated ester) in the presence of a base. The amino group acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the amide bond.

Reaction Conditions :

| Solvent | Base | Temperature | Purification Method |

|---|---|---|---|

| Dichloromethane (DCM) | Triethylamine | Room temperature | Recrystallization or column chromatography |

Example Mechanism:

The reaction proceeds through nucleophilic acyl substitution , where the amino group displaces the chloride ion from the acyl chloride.

HATU-Mediated Coupling

Alternative synthetic approaches may employ HATU (N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent to activate carboxylic acids for amide bond formation. This method is efficient for forming stable amides under mild conditions .

Key Steps :

-

Activation of the carboxylic acid group (e.g., nicotinic acid) with HATU.

-

Coupling with the amine (5-amino-2-methylbenzoic acid) in a polar aprotic solvent.

Nucleophilic Acyl Substitution

The core reaction involves the amino group of 5-amino-2-methylbenzoic acid attacking the carbonyl carbon of nicotinoyl chloride. The base (e.g., triethylamine) neutralizes the generated HCl, facilitating the substitution.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis to regenerate the carboxylic acid and amine. This reaction is reversible and temperature-dependent.

Substitution Reactions

The aromatic rings (benzene and pyridine) are susceptible to electrophilic substitution (e.g., nitration, bromination) under appropriate conditions.

Structural and Functional Insights

-

The compound’s amino and amide groups enable interactions with biological targets, such as enzymes or receptors, as seen in related nicotinamide derivatives .

-

Nicotinamide N-methyltransferase (NNMT) , a key enzyme in NAD+ metabolism, may interact with this compound, though direct evidence is lacking .

Scientific Research Applications

N-(5-Amino-2-methylphenyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: A simpler analog without the amino and methyl groups.

N-(5-Nitro-2-methylphenyl)nicotinamide: A nitro derivative with different chemical properties.

N-(5-Amino-2-chlorophenyl)nicotinamide: A chloro-substituted analog with distinct reactivity.

Uniqueness

N-(5-Amino-2-methylphenyl)nicotinamide is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which imparts specific chemical and biological properties.

Biological Activity

N-(5-Amino-2-methylphenyl)nicotinamide, a derivative of nicotinamide, has garnered attention due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This compound is a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic pathways, including those related to cancer and metabolic disorders.

- Molecular Formula : C13H13N3O

- Molecular Weight : 227.27 g/mol

- CAS Number : 436089-26-8

Biological Mechanisms

This compound interacts with several biological pathways primarily through its role as a substrate for NNMT. The activity of NNMT is crucial for the methylation of nicotinamide, influencing NAD+ metabolism and the overall energy homeostasis within cells.

Key Enzyme: Nicotinamide N-Methyltransferase (NNMT)

NNMT catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to nicotinamide, producing N1-methylnicotinamide (MNA). This reaction is vital for regulating NAD+ levels in cells, which are essential for various biochemical processes, including energy metabolism and DNA repair .

1. Metabolic Regulation

Research indicates that NNMT activity can significantly impact energy metabolism. Inhibition of NNMT has been linked to increased energy expenditure and improved metabolic profiles in animal models . This suggests that this compound could play a role in managing obesity and type 2 diabetes by modulating NNMT activity.

2. Cancer Research

This compound's influence on NNMT also extends to cancer biology. Aberrant expression of NNMT has been observed in various cancers, indicating that targeting this pathway could provide therapeutic benefits. For instance, studies have shown that NNMT inhibition can reduce tumor growth in xenograft models .

Case Study 1: Dysfunctional Nicotinamide Metabolism

A notable case study involved a 20-year-old male with an unknown neurodegenerative disease who exhibited dysfunctional nicotinamide metabolism. Following a nicotinamide challenge, his levels of MNA were restored, indicating the potential therapeutic role of nicotinamide derivatives like this compound in metabolic regulation .

Case Study 2: Cirrhosis Patients

Another study highlighted increased methylation of nicotinamide in cirrhotic patients, suggesting altered metabolism due to liver disease. The urinary excretion of metabolites like N-methylnicotinamide was significantly elevated, indicating the compound's potential as a biomarker for liver function and disease progression .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.